molecular formula C15H16ClN3OS2 B319483 3-chloro-N-[(4-methyl-1-piperazinyl)carbothioyl]-1-benzothiophene-2-carboxamide

3-chloro-N-[(4-methyl-1-piperazinyl)carbothioyl]-1-benzothiophene-2-carboxamide

Katalognummer: B319483
Molekulargewicht: 353.9 g/mol
InChI-Schlüssel: SPCLYQMLOCZTQV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-chloro-N-[(4-methyl-1-piperazinyl)carbothioyl]-1-benzothiophene-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzothiophene core, a chloro substituent, and a piperazine moiety. Its chemical properties make it a subject of interest in medicinal chemistry and other research areas.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[(4-methyl-1-piperazinyl)carbothioyl]-1-benzothiophene-2-carboxamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure high yield and purity. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is crucial for efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

3-chloro-N-[(4-methyl-1-piperazinyl)carbothioyl]-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

3-chloro-N-[(4-methyl-1-piperazinyl)carbothioyl]-1-benzothiophene-2-carboxamide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-chloro-N-[(4-methyl-1-piperazinyl)carbothioyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-chloro-2-(4-methylpiperazin-1-yl)aniline
  • 3-chloro-4-(4-methylpiperazin-1-yl)aniline hydrochloride
  • 3-chloro-11-(4-methylpiperazin-1-yl)dibenzo(b,f)(1,4)oxazepine

Uniqueness

What sets 3-chloro-N-[(4-methyl-1-piperazinyl)carbothioyl]-1-benzothiophene-2-carboxamide apart from similar compounds is its specific combination of functional groups and its unique benzothiophene core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Eigenschaften

Molekularformel

C15H16ClN3OS2

Molekulargewicht

353.9 g/mol

IUPAC-Name

3-chloro-N-(4-methylpiperazine-1-carbothioyl)-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C15H16ClN3OS2/c1-18-6-8-19(9-7-18)15(21)17-14(20)13-12(16)10-4-2-3-5-11(10)22-13/h2-5H,6-9H2,1H3,(H,17,20,21)

InChI-Schlüssel

SPCLYQMLOCZTQV-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C(=S)NC(=O)C2=C(C3=CC=CC=C3S2)Cl

Kanonische SMILES

CN1CCN(CC1)C(=S)NC(=O)C2=C(C3=CC=CC=C3S2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.